molecular formula C21H21N3 B5625773 4,6-Diphenyl-2-piperidin-1-ylpyrimidine

4,6-Diphenyl-2-piperidin-1-ylpyrimidine

Cat. No.: B5625773
M. Wt: 315.4 g/mol
InChI Key: VBFULQQOJRQIDU-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-piperidin-1-ylpyrimidine is a pyrimidine-based heterocyclic compound characterized by two phenyl groups at positions 4 and 6 of the pyrimidine ring and a piperidine substituent at position 2. The piperidine moiety contributes to basicity, influencing solubility and protonation states under physiological conditions.

Properties

IUPAC Name

4,6-diphenyl-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-4-10-17(11-5-1)19-16-20(18-12-6-2-7-13-18)23-21(22-19)24-14-8-3-9-15-24/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFULQQOJRQIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diphenylpyrimidine-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where substituents can be introduced using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-Diphenyl-2-piperidin-1-ylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4,6-Diphenyl-2-piperidin-1-ylpyrimidine with key analogs from the literature:

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Features
This compound 2: Piperidine; 4,6: Phenyl ~357.5 (estimated) High lipophilicity (logP ~5.2*), rigid structure due to aromatic groups
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2: NH₂; 4: CH₃; 6: Piperidine ~207.3 Lower molecular weight, polar amine group enhances solubility
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine 2: Piperidin-4-amine; 4,6: CH₃ ~341.5 Methyl groups reduce steric hindrance; pyridinylmethyl enhances H-bonding
1-(Pyrimidin-2-yl)-1,4-diazepane 2: Diazepane (7-membered ring, 2N) ~195.3 Increased ring flexibility; altered basicity due to additional N atom

*Estimated using fragment-based methods.

Key Observations:
  • Basicity : Piperidine (pKa ~11) and diazepane (pKa ~9.5) moieties differ in basicity, affecting ionization and target engagement at physiological pH .
Kinase Inhibition

Pyrimidine derivatives with piperidine substituents are frequently explored as kinase inhibitors. For example, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrated moderate activity against EGFR in preclinical studies due to its planar structure and hydrogen-bonding capacity . The diphenyl variant may exhibit enhanced affinity for hydrophobic ATP-binding pockets but could suffer from off-target effects due to excessive lipophilicity.

Antimicrobial Activity

Compounds like 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine show broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes. The pyridinylmethyl group may facilitate penetration through Gram-negative bacterial outer membranes. In contrast, the diphenyl analog’s larger size might limit diffusion across dense microbial cell walls.

Metabolic Stability

Methyl-substituted pyrimidines (e.g., ) generally exhibit higher metabolic stability due to reduced susceptibility to oxidative metabolism. The diphenyl compound’s aromatic rings may increase CYP450-mediated metabolism, shortening half-life in vivo.

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